molecular formula C31H36N2O B180648 1-cycloheptyl-1-(9H-fluoren-2-ylmethyl)-3-(2,4,6-trimethylphenyl)urea CAS No. 138046-43-2

1-cycloheptyl-1-(9H-fluoren-2-ylmethyl)-3-(2,4,6-trimethylphenyl)urea

Cat. No. B180648
M. Wt: 452.6 g/mol
InChI Key: FMLJREWZCZHGGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-cycloheptyl-1-(9H-fluoren-2-ylmethyl)-3-(2,4,6-trimethylphenyl)urea” is a chemical compound with the molecular formula C31H36N2O . It has a molecular weight of 452.6 g/mol. This product is intended for research use only and is not intended for human or veterinary use.

Scientific Research Applications

Synthesis and Characterization

  • Babu and Kantharaju (2005) described an efficient synthesis of 2,4,5-trichlorophenyl-(9H-fluoren-9-ylmethoxycarbonylamino)methylcarbamates, which are crystalline solids characterized by various spectroscopy methods and used as building blocks for dipeptidyl urea esters (Babu & Kantharaju, 2005).
  • Sureshbabu et al. (2006) reported a method for synthesizing dipeptidyl ureas using O-succinimidyl-(9H-fluoren-9-ylmethoxycarbonyl amino)methylcarbamates, resulting in compounds fully characterized by mass and NMR spectra (Sureshbabu, Sudarshan, & Krishna, 2006).

Structure-Activity Analysis

  • Chung et al. (2010) conducted a structure-activity analysis of vinylogous urea inhibitors of HIV-encoded ribonuclease H, identifying functional groups contributing to their potencies as RNase H inhibitors (Chung et al., 2010).

Novel Compounds Synthesis

  • Todorov et al. (2008) synthesized new α-aminophosphonic acids by reacting (9H-fluoren-9-yl)urea with formaldehyde and phosphorus trichloride, characterizing them using IR, 1H, 13C, and 31P NMR spectroscopy (Todorov, Naydenova, Popova, & Troev, 2008).

Applications in Molecular Devices

Corrosion Inhibition

  • Mistry et al. (2011) evaluated the inhibition effect of 1,3,5-triazinyl urea derivatives against mild steel corrosion, demonstrating their efficiency as corrosion inhibitors (Mistry, Patel, Patel, & Jauhari, 2011).

properties

IUPAC Name

1-cycloheptyl-1-(9H-fluoren-2-ylmethyl)-3-(2,4,6-trimethylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H36N2O/c1-21-16-22(2)30(23(3)17-21)32-31(34)33(27-11-6-4-5-7-12-27)20-24-14-15-29-26(18-24)19-25-10-8-9-13-28(25)29/h8-10,13-18,27H,4-7,11-12,19-20H2,1-3H3,(H,32,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMLJREWZCZHGGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)N(CC2=CC3=C(C=C2)C4=CC=CC=C4C3)C5CCCCCC5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H36N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50432731
Record name YM 750
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cycloheptyl-1-(9H-fluoren-2-ylmethyl)-3-(2,4,6-trimethylphenyl)urea

CAS RN

138046-43-2
Record name YM 750
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.